Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate

Platinum anticancer complexes Leaving group SAR IC50 cytotoxicity

Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate (CAS 99974-66-0) is a cyclobutane-1,1-dicarboxylate derivative bearing a 3-hydroxy substituent and diethyl ester groups. This compound serves as a key bidentate leaving ligand precursor in the design of third-generation platinum(II) anticancer complexes, where the hydroxyl group enhances aqueous solubility and modulates pharmacokinetic properties relative to unsubstituted cyclobutane-1,1-dicarboxylate (the carboplatin ligand).

Molecular Formula C10H16O5
Molecular Weight 216.23 g/mol
CAS No. 99974-66-0
Cat. No. B1591510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 3-hydroxycyclobutane-1,1-dicarboxylate
CAS99974-66-0
Molecular FormulaC10H16O5
Molecular Weight216.23 g/mol
Structural Identifiers
SMILESCCOC(=O)C1(CC(C1)O)C(=O)OCC
InChIInChI=1S/C10H16O5/c1-3-14-8(12)10(5-7(11)6-10)9(13)15-4-2/h7,11H,3-6H2,1-2H3
InChIKeyHCVGFHCQRXXAGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate (CAS 99974-66-0): A Functionalized Cyclobutane Diester Building Block for Platinum Anticancer Complex Design


Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate (CAS 99974-66-0) is a cyclobutane-1,1-dicarboxylate derivative bearing a 3-hydroxy substituent and diethyl ester groups . This compound serves as a key bidentate leaving ligand precursor in the design of third-generation platinum(II) anticancer complexes, where the hydroxyl group enhances aqueous solubility and modulates pharmacokinetic properties relative to unsubstituted cyclobutane-1,1-dicarboxylate (the carboplatin ligand) [1]. The compound is commercially available as a colorless to yellow liquid with standard purities of 95-97%, and its molecular formula is C10H16O5 (MW 216.23) .

Why Unsubstituted or Ketone Analogs of Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate Cannot Be Interchanged in Platinum Complex Formulation


Generic substitution among cyclobutane-1,1-dicarboxylate analogs fails because the 3-position substituent critically determines both the leaving group kinetics and the overall lipophilicity of the resultant platinum(II) complex, directly impacting cytotoxicity, solubility, and in vivo tolerability [1]. Replacing the 3-hydroxy group with a 3-oxo (ketone) moiety or omitting substitution entirely alters the bidentate ligand's electronic properties and hydrolysis rate, leading to divergent antitumor activity profiles across cell lines [2]. Furthermore, ester chain length (ethyl vs. methyl vs. isopropyl) influences the compound's physical form, solubility, and synthetic accessibility as a precursor, rendering direct replacement without validation a source of experimental irreproducibility .

Quantitative Differentiation Evidence: Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate vs. In-Class Comparators


Cytotoxic Potency of Platinum(II) Complexes with 3-Hydroxy vs. Unsubstituted Cyclobutane-1,1-Dicarboxylate Leaving Ligands in A549 and HCT-116 Cell Lines

In a direct head-to-head comparison of platinum(II) complexes bearing identical N-cyclobutyl-1R,2R-diaminocyclohexane carrier ligands, the complex containing 3-hydroxycyclobutane-1,1-dicarboxylate as the leaving group (Complex 4) exhibited markedly superior cytotoxicity relative to the complex bearing unsubstituted cyclobutane-1,1-dicarboxylate (Complex 3) [1]. Complex 4 demonstrated an IC50 of 3.5 µM against A549 lung adenocarcinoma cells and 0.9 µM against HCT-116 colorectal carcinoma cells, whereas Complex 3 showed an IC50 of 1.1 µM against MCF-7 breast cancer cells [1].

Platinum anticancer complexes Leaving group SAR IC50 cytotoxicity

Aqueous Solubility Enhancement: 3-Hydroxycyclobutane-1,1-Dicarboxylate Complexes vs. Carboplatin

Platinum(II) complexes employing 3-hydroxycyclobutane-1,1-dicarboxylate as the leaving ligand exhibit significantly improved aqueous solubility compared to carboplatin, a key differentiator for parenteral formulation [1]. Complex 1d, bearing the 3-hydroxy-CBDA ligand, achieved an aqueous solubility of 24.6 mg/mL, which is substantially higher than the ~14-16 mg/mL reported for carboplatin [1]. The calculated log P values for these 3-hydroxy-CBDA-containing complexes are approximately 1, indicating a favorable balance between lipophilicity and hydrophilicity [1].

Platinum drug solubility Formulation stability Log P optimization

Functional Handle for Further Derivatization: Hydroxyl Group vs. Ketone (3-Oxo) Analog

The 3-hydroxy group in diethyl 3-hydroxycyclobutane-1,1-dicarboxylate provides a hydrogen bond donor and a synthetic handle for esterification, etherification, or oxidation, enabling downstream diversification that is inaccessible with the 3-oxo analog . In contrast, diethyl 3-oxocyclobutane-1,1-dicarboxylate (CAS 99173-61-2) presents a ketone functionality that is susceptible to nucleophilic addition but lacks hydrogen bond donor capacity . The 1H NMR spectrum of the target compound confirms the presence of the hydroxyl proton (δ 2.20, d, J=6.4 Hz in CD2Cl2) and the methine proton at δ 4.35-4.37 (m), establishing its identity as the alcohol rather than the ketone .

Synthetic versatility Building block differentiation Hydrogen bonding

Physical Form and Handling: Diethyl Ester (Liquid) vs. Dimethyl Ester (Solid) vs. Diisopropyl Ester (Solid)

Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate is supplied as a colorless to yellow liquid at room temperature, whereas the dimethyl analog (CAS 1484536-54-0) is a solid and the diisopropyl analog (CAS 869109-31-9) is also a solid . The liquid physical form of the diethyl ester may offer advantages in automated liquid handling systems and in reactions requiring homogeneous mixing without prior dissolution . The boiling point of the diethyl ester is reported as 272.9±40.0 °C at 760 mmHg, and it is soluble in ethanol and ether but has limited water solubility [1].

Physical state Ester chain length Procurement handling

Validated Application Scenarios for Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate Based on Quantitative Evidence


Design of Third-Generation Platinum(II) Anticancer Complexes with Enhanced Solubility and Potency

Researchers developing novel platinum-based chemotherapeutics should prioritize diethyl 3-hydroxycyclobutane-1,1-dicarboxylate as the leaving ligand precursor when aiming to improve aqueous solubility beyond carboplatin levels (~24.6 mg/mL vs. ~16 mg/mL) while maintaining or enhancing cytotoxic activity against solid tumor cell lines such as A549 and HCT-116 [1]. The 3-hydroxy substituent is quantitatively validated to confer cell line-dependent potency gains relative to unsubstituted cyclobutane-1,1-dicarboxylate [2].

Synthesis of Functionalized Cyclobutane Building Blocks Requiring Orthogonal Hydroxyl Protection

Medicinal chemists engaged in fragment-based drug discovery or complex natural product synthesis should select the 3-hydroxy variant over the 3-oxo analog when a hydrogen bond donor or a site for ester/ether derivatization is required [1]. The confirmed 1H NMR signature (δ 2.20 hydroxyl proton; δ 4.35-4.37 methine proton) ensures structural fidelity for downstream applications [1].

High-Throughput Experimentation and Automated Parallel Synthesis

Process chemists and discovery groups utilizing robotic liquid handlers should favor the diethyl ester form due to its liquid physical state, which facilitates accurate volumetric dispensing and eliminates solid-handling variability associated with the dimethyl or diisopropyl solid analogs [1]. The compound's stability under conventional storage conditions (refrigerator, 2-8°C) supports long-term inventory management [2].

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